molecular formula C11H15N5O3S B11021778 5-oxo-5-(3-oxopiperazin-1-yl)-N-(1,3,4-thiadiazol-2-yl)pentanamide

5-oxo-5-(3-oxopiperazin-1-yl)-N-(1,3,4-thiadiazol-2-yl)pentanamide

Cat. No.: B11021778
M. Wt: 297.34 g/mol
InChI Key: HOVNTJVQXZLMGR-UHFFFAOYSA-N
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Description

“5-oxo-5-(3-oxopiperazin-1-yl)-N-(1,3,4-thiadiazol-2-yl)pentanamide” is a synthetic organic compound that features a unique combination of functional groups, including a piperazine ring, a thiadiazole ring, and a pentanamide chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “5-oxo-5-(3-oxopiperazin-1-yl)-N-(1,3,4-thiadiazol-2-yl)pentanamide” typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Piperazine Ring: Starting from a suitable diamine, the piperazine ring can be formed through cyclization reactions.

    Introduction of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with appropriate aldehydes or ketones.

    Coupling Reactions: The piperazine and thiadiazole intermediates can be coupled using amide bond formation techniques, such as using carbodiimides or other coupling reagents.

    Final Modifications: The final compound can be obtained by introducing the pentanamide chain through acylation reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the piperazine ring or the thiadiazole ring.

    Reduction: Reduction reactions could target the carbonyl groups present in the structure.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the amide or thiadiazole moieties.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to alcohols or amines.

Scientific Research Applications

Chemistry

    Catalysis: The compound could serve as a ligand in metal-catalyzed reactions.

    Material Science: Potential use in the development of new polymers or materials with specific properties.

Biology and Medicine

    Drug Development: Potential as a pharmacophore in the design of new therapeutic agents.

    Biological Probes: Use in studying biological pathways or as a diagnostic tool.

Industry

    Agriculture: Possible applications as a pesticide or herbicide.

    Chemical Manufacturing: Use as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism by which “5-oxo-5-(3-oxopiperazin-1-yl)-N-(1,3,4-thiadiazol-2-yl)pentanamide” exerts its effects would depend on its specific application. In medicinal chemistry, it might interact with specific enzymes or receptors, modulating their activity. The thiadiazole ring could play a role in binding to metal ions or other molecular targets.

Comparison with Similar Compounds

Similar Compounds

  • 5-oxo-5-(3-oxopiperazin-1-yl)-N-(1,3,4-thiadiazol-2-yl)butanamide
  • 5-oxo-5-(3-oxopiperazin-1-yl)-N-(1,3,4-thiadiazol-2-yl)hexanamide

Uniqueness

The uniqueness of “5-oxo-5-(3-oxopiperazin-1-yl)-N-(1,3,4-thiadiazol-2-yl)pentanamide” lies in its specific combination of functional groups, which may confer unique chemical reactivity and biological activity compared to its analogs.

Properties

Molecular Formula

C11H15N5O3S

Molecular Weight

297.34 g/mol

IUPAC Name

5-oxo-5-(3-oxopiperazin-1-yl)-N-(1,3,4-thiadiazol-2-yl)pentanamide

InChI

InChI=1S/C11H15N5O3S/c17-8(14-11-15-13-7-20-11)2-1-3-10(19)16-5-4-12-9(18)6-16/h7H,1-6H2,(H,12,18)(H,14,15,17)

InChI Key

HOVNTJVQXZLMGR-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC(=O)N1)C(=O)CCCC(=O)NC2=NN=CS2

Origin of Product

United States

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